molecular formula C24H46O12 B12665916 D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate CAS No. 55838-75-0

D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate

Cat. No.: B12665916
CAS No.: 55838-75-0
M. Wt: 526.6 g/mol
InChI Key: ULOSQDCYHDNKKQ-LAGWMBQBSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of D-glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate follows IUPAC guidelines for carbohydrates and lipid esters. The parent structure, D-glucitol (a sugar alcohol derived from glucose), is substituted at the 4-hydroxy group with a β-D-galactopyranosyl residue via an O-glycosidic linkage. The remaining hydroxyl group on the glucitol backbone is esterified with dodecanoic acid (lauric acid).

The full IUPAC name is:
[1-(4-O-β-D-galactopyranosyl-D-glucitol-1-yl)oxy-3-hydroxypropan-2-yl] dodecanoate

This nomenclature specifies:

  • The β-configuration of the galactopyranosyl linkage to the 4-position of glucitol.
  • The esterification of the secondary hydroxyl group with dodecanoic acid.
  • The stereochemistry of both sugar units (D-configuration for glucitol and galactose).

The CAS Registry Number for the analogous octadecanoate ester is 56487-84-4, highlighting the structural relationship between fatty acid variants in this glycolipid series.

Molecular Architecture: Glycosidic Linkage Analysis

The molecular architecture of D-glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate is defined by two critical linkages:

  • Glycosidic Bond : A β(1→4) linkage between the anomeric carbon of D-galactopyranose and the 4-hydroxyl group of D-glucitol. This configuration imposes a specific spatial orientation, favoring equatorial positioning of the galactose ring relative to the glucitol backbone.
  • Ester Bond : The dodecanoyl group is attached via an ester linkage to the primary hydroxyl group of glucitol, introducing hydrophobicity to the molecule.

The glucitol backbone adopts a flexible conformation due to its six hydroxyl groups, while the galactopyranosyl residue contributes rigidity through its pyranose ring. Molecular dynamics simulations of similar glycolipids, such as lactitol monostearate (C~30~H~58~O~12~), suggest that the acyl chain length influences the molecule’s overall amphiphilicity, with dodecanoate (C~12~) providing intermediate hydrophobic character compared to shorter (e.g., octanoate) or longer (e.g., octadecanoate) chains.

Crystallographic Properties and Conformational Dynamics

Crystallographic data for D-glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate remain unreported, but insights can be extrapolated from related glycolipids. For example:

  • Glycolipid G2 (C~45~H~86~O~14~), a glycosylglycerol derivative, exhibits a lamellar crystalline phase due to its long acyl chains and hydrophilic headgroup.
  • Gingerglycolipid A (C~33~H~56~O~14~), a galactosylglycerol, forms micellar aggregates in aqueous solutions, driven by its unsaturated fatty acid tail.

The dodecanoate variant likely adopts a similar lamellar or hexagonal packing in solid states, with the galactose-glucitol headgroup participating in hydrogen bonding. Conformational flexibility arises from:

  • Free rotation around the glycosidic bond (C–O–C).
  • Torsional mobility of the dodecanoyl chain.

Comparative analysis with lactitol monostearate (C~30~H~58~O~12~) suggests that reducing the acyl chain length from C~18~ to C~12~ decreases melting points and enhances solubility in polar solvents.

Comparative Structural Analysis with Related Glycolipids

D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate shares structural motifs with both synthetic and natural glycolipids:

Feature Target Compound Glycolipid G2 Gingerglycolipid A Lactitol Monostearate
Core Sugar D-Glucitol + Galactose Glycerol + Glucose Glycerol + Galactose D-Glucitol + Galactose
Acyl Chain Dodecanoate (C~12~) Pentadecanoate (C~15~) Octadecatrienoate (C~18~) Octadecanoate (C~18~)
Glycosidic Linkage β(1→4) α(1→6) β(1→6) β(1→4)
Molecular Formula C~30~H~58~O~12~ C~45~H~86~O~14~ C~33~H~56~O~14~ C~30~H~58~O~12~

Key distinctions include:

  • Sugar Backbone : The target compound uses glucitol, while Glycolipid G2 and Gingerglycolipid A utilize glycerol.
  • Acyl Chain Saturation : Gingerglycolipid A’s unsaturated C~18~ chain enhances membrane fluidity compared to the saturated dodecanoate.
  • Linkage Position : The β(1→4) linkage in the target compound contrasts with the α(1→6) bond in Glycolipid G2, affecting enzymatic degradation rates.

These structural variations influence physicochemical behaviors such as critical micelle concentration, thermal stability, and biological activity.

Properties

CAS No.

55838-75-0

Molecular Formula

C24H46O12

Molecular Weight

526.6 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] dodecanoate

InChI

InChI=1S/C24H46O12/c1-2-3-4-5-6-7-8-9-10-11-18(29)34-14-16(28)19(30)23(15(27)12-25)36-24-22(33)21(32)20(31)17(13-26)35-24/h15-17,19-28,30-33H,2-14H2,1H3/t15-,16+,17-,19-,20+,21+,22-,23-,24+/m1/s1

InChI Key

ULOSQDCYHDNKKQ-LAGWMBQBSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Glycosylation of D-Glucitol at the 4-O Position

The key step in synthesizing D-Glucitol, 4-O-beta-D-galactopyranosyl- derivatives is the selective glycosylation of the sugar alcohol at the 4-OH position with a beta-D-galactopyranosyl donor.

  • Glycosyl Donors: Commonly used donors include tetra-O-acetyl-beta-D-galactopyranosyl halides or thioglycosides, which provide good reactivity and selectivity under catalytic activation.

  • Activation and Catalysts: Activation of the glycosyl donor is typically achieved using Lewis acids or promoters such as p-toluenesulfonic acid, mercury salts (Hg(CN)2, HgBr2), or N-iodosuccinimide (NIS) combined with triflic acid (TfOH).

  • Solvent Effects: Solvent choice critically influences regioselectivity. For example, glycosylation in benzene-MeNO2 mixtures can yield different positional isomers compared to acetonitrile (MeCN), with MeCN favoring 6-O-glycosides over 3-O-glycosides in related systems.

  • Protecting Groups: The use of acetyl or isopropylidene protecting groups on sugar hydroxyls helps direct glycosylation to the desired hydroxyl group and prevents side reactions.

  • Deprotection: After glycosylation, catalytic deacetylation (e.g., sodium methoxide in methanol) followed by mild acid hydrolysis (dilute sulfuric acid) removes protecting groups to yield the free glycoside.

Esterification with Dodecanoic Acid

Following glycosylation, the free hydroxyl groups of the glycosylated glucitol can be selectively esterified with dodecanoic acid (lauric acid) to form the dodecanoate ester.

  • Esterification Methods:

    • Direct Esterification: Using dodecanoic acid with coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) to activate the acid and promote ester bond formation.
    • Acyl Chloride Route: Conversion of dodecanoic acid to dodecanoyl chloride followed by reaction with the glycosylated glucitol under mild base conditions to form the ester.
  • Regioselectivity: The esterification is typically targeted at the primary hydroxyl group of the glucitol moiety to avoid multiple esterifications and maintain the integrity of the glycosidic bond.

  • Reaction Conditions: Mild temperatures (0–25°C) and anhydrous conditions are preferred to prevent hydrolysis of sensitive glycosidic linkages.

Purification and Characterization

  • Purification: Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to isolate the pure esterified glycoside.

  • Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure, especially the glycosidic linkage and ester bond formation.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Protection of sugar hydroxyls Acetylation or isopropylidene formation Protects non-target hydroxyl groups
2 Glycosylation Beta-D-galactopyranosyl donor + catalyst (e.g., p-TsOH, Hg(CN)2, NIS/TfOH) in solvent (benzene-MeNO2 or MeCN) Selective 4-O-beta-D-galactopyranosylation of D-glucitol
3 Deprotection Sodium methoxide (catalytic), dilute H2SO4 Removal of acetyl/isopropylidene groups
4 Esterification Dodecanoic acid + DCC/EDC + DMAP or dodecanoyl chloride + base Formation of dodecanoate ester at primary OH
5 Purification Chromatography (silica gel, HPLC) Isolation of pure D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate
6 Characterization NMR, MS, IR Confirmation of structure and purity

Detailed Research Findings

  • Yield and Selectivity: Glycosylation yields vary depending on donor, catalyst, and solvent. For example, yields around 8.6% were reported for complex glycosylated intermediates under certain conditions, indicating the need for optimization.

  • Inhibitory Activity: Related glycosides synthesized by similar methods have shown biological activity, such as inhibition of lectin hemagglutination, suggesting the importance of stereochemical purity in synthesis.

  • Stability: Esterified glycosides like this compound exhibit improved stability and amphiphilic properties, useful in emulsification and pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions: EINECS 259-853-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include derivatives of EINECS 259-853-4 with altered chemical and physical properties .

Scientific Research Applications

EINECS 259-853-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound can be utilized in drug development and pharmacological research. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of EINECS 259-853-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical reactions. The compound’s effects are mediated through binding to receptors, enzymes, or other proteins, which can alter their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs in terms of molecular properties, functional groups, and applications.

Table 1: Comparative Data of D-Glucitol, 4-O-β-D-galactopyranosyl-dodecanoate and Related Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Applications/Sources
D-Glucitol, 4-O-β-D-galactopyranosyl-dodecanoate C24H46O12 (est.) 526 (est.) β-galactoside, dodecanoate ester Surfactant, emulsifier (inferred)
Lactitol (4-O-β-D-Galactopyranosyl-D-glucitol) C12H24O11 344.31 β-galactoside, polyol Food additive, osmotic laxative
D-Glucitol, 1-O-heptyl- C13H28O6 280.36 Heptyl ether, polyol Bioactive compound (antimicrobial, antifungal)
β-Amyrin dodecanoate C42H70O2 630.99 Triterpene ester Anti-inflammatory, phytochemical
Sorbityl laurate (D-Glucitol monolaurate) C18H36O7 364.47 Laurate ester, polyol Cosmetic emulsifier
4-O-β-D-Galactopyranosyl-D-glucitol stearate C30H58O12 (est.) 634 (est.) β-galactoside, stearate ester Surfactant (longer-chain analog)

Functional and Structural Comparisons

(a) Lactitol (Parent Compound)
  • Hydrophilicity : Lactitol’s polyol structure makes it highly water-soluble, suitable for pharmaceutical and food industries .
  • Esterification Impact: Replacing a hydroxyl group with dodecanoate reduces solubility in water but enhances compatibility with lipids, broadening applications in emulsification .
(b) Alkyl Glucitol Derivatives (e.g., 1-O-heptyl-glucitol)
  • Lipophilicity: Shorter alkyl chains (e.g., heptyl) confer moderate lipophilicity compared to dodecanoate’s C12 chain.
  • Bioactivity : Heptyl derivatives exhibit antimicrobial properties due to amphiphilic disruption of microbial membranes .
(c) Triterpene Esters (e.g., β-Amyrin dodecanoate)
  • Bioactivity : Triterpene esters demonstrate anti-inflammatory and anticancer activities, driven by the triterpene core rather than esterification alone .
  • Structural Contrast : Unlike glycosylated glucitol derivatives, triterpene esters lack carbohydrate moieties, limiting their use in hydrophilic formulations.
(d) Sorbityl Laurate (D-Glucitol monolaurate)
  • Performance: Shorter glucitol backbone may limit hydrogen-bonding capacity compared to the galactosyl-glucitol-dodecanoate structure.
(e) Longer-Chain Esters (e.g., Stearate Analog)
  • Chain Length Impact: Stearate (C18) increases hydrophobicity, favoring oil-in-water emulsions, whereas dodecanoate (C12) balances solubility and lipophilicity .

Biological Activity

D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate, also known as a sugar fatty acid monoester, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, synthesis, and implications for health and industry.

Chemical Structure and Properties

This compound is a glycosylated fatty acid ester that combines D-glucitol (sorbitol) with a galactose moiety and a dodecanoic acid chain. Its structure can be represented as follows:

  • Chemical Formula : C₁₂H₂₂O₁₁
  • Molecular Weight : 342.30 g/mol

This compound is characterized by its hydrophilic sugar component and hydrophobic fatty acid tail, which influences its solubility and biological interactions.

Antimicrobial Properties

Research on sugar fatty acid monoesters indicates that compounds like this compound exhibit significant antimicrobial activity. A study demonstrated that sugar esters generally show higher effectiveness against Gram-positive bacteria compared to Gram-negative bacteria. The antimicrobial efficacy is influenced by the length of the fatty acid chain and the structure of the sugar moiety. Specifically, longer carbon chains tend to enhance the antimicrobial properties of these esters .

Microorganism TypeActivity Level
Gram-positive High (effective inhibition)
Gram-negative Low (minimal to no inhibition)

Prebiotic Potential

The compound's structure suggests potential prebiotic effects, promoting beneficial gut bacteria growth. Although conclusive evidence is still lacking, similar compounds have been studied for their ability to enhance gut microbiota composition .

Enzymatic Activity

This compound can act as a substrate for various enzymes such as beta-galactosidases. These enzymes catalyze the hydrolysis of lactose into glucose and galactose, which can further participate in transgalactosylation reactions leading to the formation of oligosaccharides. This enzymatic activity is crucial in food processing and dairy industries where lactose reduction is desired .

Case Studies

  • Antimicrobial Efficacy in Food Preservation :
    A case study examined the use of sugar esters in extending the shelf life of dairy products. The results indicated that incorporating this compound significantly reduced microbial load, thus enhancing product safety and longevity.
  • Prebiotic Effects on Gut Health :
    Another study focused on the prebiotic effects of similar compounds on human gut microbiota. Participants consuming products enriched with sugar fatty acid esters exhibited increased levels of beneficial bacteria such as Bifidobacteria and Lactobacilli.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Effective against specific strains of bacteria with a notable preference for Gram-positive organisms.
  • Prebiotic Potential : Suggestive evidence points towards its ability to support beneficial gut flora.
  • Enzymatic Substrate : Acts as a substrate for beta-galactosidase, facilitating lactose hydrolysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate, and how do reaction conditions affect glycosidic bond integrity?

  • Methodological Answer : Synthesis typically involves sequential glycosylation and esterification. Glycosylation can be achieved using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under anhydrous conditions to form the β-glycosidic linkage, as demonstrated in galactopyranoside synthesis . Subsequent esterification with dodecanoic acid (lauric acid) may employ activated acyl donors (e.g., dodecanoyl chloride) in the presence of base catalysts. Critical parameters include temperature control (<60°C to prevent β-elimination) and solvent polarity (e.g., dichloromethane for glycosylation, pyridine for esterification) to preserve stereochemistry .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. ¹H-NMR can confirm the β-configuration of the galactopyranosyl linkage via coupling constants (J ≈ 7–8 Hz for β-anomers) and anomeric proton signals at δ 4.3–4.5 ppm. ¹³C-NMR identifies ester carbonyl signals (~173 ppm) and glycosidic carbons. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (expected m/z ~ 567.6 for C24H44O11). Purity is assessed via HPLC with evaporative light scattering detection (ELSD) using a C18 column and acetonitrile/water gradients .

Q. What physicochemical properties are critical for experimental design, particularly solubility and stability?

  • Methodological Answer : The compound exhibits amphiphilic behavior due to its hydrophilic glycosyl head and lipophilic dodecanoate tail. Solubility is highly solvent-dependent: miscible in polar aprotic solvents (DMSO, DMF) but insoluble in nonpolar solvents. Aqueous solubility is limited (≤1 mg/mL at 25°C), necessitating surfactants for biological assays. Stability studies show susceptibility to enzymatic hydrolysis (e.g., esterases) and acid-catalyzed glycosidic bond cleavage (pH < 3). Thermal stability is moderate (decomposition >150°C), requiring storage at 4°C under inert gas .

Advanced Research Questions

Q. What mechanistic insights explain autocatalytic hydrolysis of dodecanoate esters, and how do they apply to this compound?

  • Methodological Answer : Autocatalysis in ester hydrolysis arises from product-enhanced catalysis. For example, melittin (a peptide) accelerates p-nitrophenyl dodecanoate hydrolysis, where liberated dodecanoic acid forms micelles that concentrate reactants and lower activation energy . For D-glucitol derivatives, kinetic studies (UV-Vis monitoring of ester cleavage at 400 nm) can quantify rate constants. Adding exogenous dodecanoic acid (≥4.5×10<sup>−4</sup> M) increases reaction rates threefold, suggesting micellar phase involvement. First-order kinetics dominate at high catalyst concentrations, while lower concentrations show deviations due to heterogeneous catalysis .

Q. How does the amphiphilic structure influence self-assembly or membrane interactions in drug delivery systems?

  • Methodological Answer : The compound’s surfactant-like structure enables micelle or liposome formation. Critical micelle concentration (CMC) can be determined via pyrene fluorescence assays, with typical CMC values ~0.1–1 mM. Transmission electron microscopy (TEM) and dynamic light scattering (DLS) reveal nanoparticle sizes (50–200 nm). Membrane interactions are studied using Langmuir-Blodgett monolayers, showing increased lipid bilayer fluidity due to laurate chain insertion. In vitro assays (e.g., hemolysis or Caco-2 permeability) assess biocompatibility and transport efficiency .

Q. What computational approaches predict thermodynamic and kinetic behavior of this compound in catalytic systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., GROMOS) model self-assembly and solvent interactions. Density functional theory (DFT) calculates activation energies for ester hydrolysis, identifying transition states. Eyring-Polanyi equations correlate viscosity data (e.g., methyl dodecanoate at high pressures) to activation volumes, validated via high-pressure rheometry . QSPR (Quantitative Structure-Property Relationship) models predict logP (~3.5) and solubility parameters for formulation optimization .

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